2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine

Nucleoside analog Structure-activity relationship Purine modification

This adenosine analog features dual dimethylamino groups at C2 and N6, conferring enhanced ADA resistance and distinct kinase binding vs. single-substituted analogs like N6,N6-dimethyladenosine. Literature shows N6,N6-dimethyladenosine achieves 99% autophagy inhibition (vs. 17% for adenosine); the additional C2 modification produces interactive effects on ADA susceptibility, autophagy, and AKT signaling. Ideal for SAR studies, crystallography, and long-term autophagy flux assays where sustained intracellular concentrations are essential. Request pricing for research quantities today.

Molecular Formula C14H22N6O4
Molecular Weight 338.36 g/mol
Cat. No. B13929564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
Molecular FormulaC14H22N6O4
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C
InChIInChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1
InChIKeyYLVPKAFXNOVMJK-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine: A 2,6-Dually Modified Adenosine Analog for Cancer and Kinase Signaling Research


2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine (CAS 2305415-86-3) is a synthetic adenine nucleoside analog classified within 2-modified and 6-modified purine nucleosides . It features dual dimethylamino substitutions at both the C2 and N6 positions of the adenine ring, distinguishing it from singly modified adenosine analogs that dominate this chemical class . The parent scaffold, N6,N6-dimethyladenosine (m6,6A), is a naturally occurring modified ribonucleoside found in tRNA and rRNA that exhibits AKT pathway inhibition and in vitro antiproliferative activity against L1210 leukemia cells (IC50 = 0.5 µg/mL) [1]. The addition of the C2-dimethylamino group is expected to modulate target binding interactions, metabolic stability, and resistance to enzymatic deamination relative to analogs lacking dual substitution [2].

Why Generic Adenosine Analogs Cannot Substitute for 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine


The structure-activity relationship of adenosine analogs is highly sensitive to substitution patterns at both the C2 and N6 positions of the adenine ring. N6,N6-dimethyladenosine inhibits autophagy by 99% at 0.5 mM, substantially outperforming adenosine alone (17% inhibition), an effect attributed to adenosine deaminase (ADA) resistance conferred by the 6-substitution [1]. Conversely, 2-substituted adenosine analogs inhibit ADA competitively, and N6-methylation of 2-substituted adenosines yields inhibitors with increased affinity for the ADA active site [2]. The dual C2-dimethylamino and N6-dimethylamino modifications present in 2-(N,N-dimethylamino)-N6,N6-dimethyladenosine are therefore not merely additive but potentially interactive, producing a distinct metabolic and target-binding profile that cannot be replicated by analogs bearing only C2 or only N6 substitution. Structural studies of T. gondii adenosine kinase complexed with N6,N6-dimethyladenosine reveal specific hydrophobic cavity accommodation that would be altered by additional C2 substitution [3]. Consequently, substitution with generic adenosine analogs will yield non-comparable biological outcomes in experiments measuring ADA susceptibility, kinase binding, or autophagy-related endpoints.

2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine: Quantified Differential Evidence for Procurement Decisions


Dual C2 and N6 Dimethylamino Substitution: Distinct Structural Identity Versus Single-Modified Adenosine Analogs

2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine is classified as both a 2-modified purine nucleoside and a 6-modified purine nucleoside . This dual classification distinguishes it from the vast majority of commercially available adenosine analogs, which are typically substituted at only one position. The parent scaffold, N6,N6-dimethyladenosine (CAS 2620-62-4), lacks C2 substitution entirely and contains only the N6-dimethylamino modification [1]. The additional C2-dimethylamino group in the target compound introduces a second basic nitrogen capable of participating in hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets. Structural analysis of T. gondii adenosine kinase in complex with N6,N6-dimethyladenosine resolved to 1.35 Å demonstrates that 6-substituted purine ribosides are accommodated within a defined hydrophobic cavity [2]; C2 substitution would extend into an adjacent region of the binding site, potentially altering affinity and selectivity profiles.

Nucleoside analog Structure-activity relationship Purine modification

N6,N6-Dimethyladenosine Parent Scaffold Demonstrates Quantified In Vitro Antiproliferative Activity (IC50 = 0.5 µg/mL)

The N6,N6-dimethyladenosine scaffold, which constitutes the core pharmacophore of 2-(N,N-dimethylamino)-N6,N6-dimethyladenosine, inhibits proliferation of L1210 murine leukemia cells in vitro with an IC50 of 0.5 µg/mL [1]. This activity provides a quantifiable baseline for the antiproliferative potential of analogs bearing the N6-dimethyl modification. Notably, this in vitro activity does not translate to in vivo antitumor efficacy in the L1210 model, indicating that the compound requires metabolic activation, is subject to clearance mechanisms, or fails to achieve sufficient tumor exposure [1]. The addition of the C2-dimethylamino group in the target compound may address these limitations by modulating adenosine deaminase susceptibility and/or cellular uptake kinetics, though direct comparative data are not yet available.

Leukemia Antiproliferative L1210 cells

N6,N6-Dimethyladenosine Inhibits Hepatocytic Autophagy by 99% Versus 17% for Adenosine, Attributable to ADA Resistance

In isolated rat hepatocytes, N6,N6-dimethyladenosine inhibits autophagy by 99% at 0.5 mM, compared to only 17% inhibition by unmodified adenosine at 0.4 mM [1]. The dramatic difference in inhibitory potency is attributed to the resistance of N6-substituted adenosine analogs to deamination by adenosine deaminase (ADA). When adenosine was co-administered with the ADA inhibitor 2'-deoxycoformycin (50 µM), autophagy inhibition increased from 17% to 85%, confirming that metabolic deamination is a major limiting factor for adenosine's biological persistence [1]. The N6-dimethyl modification blocks the deamination pathway, enabling sustained intracellular concentrations and amplified downstream effects. For 2-(N,N-dimethylamino)-N6,N6-dimethyladenosine, the additional C2-dimethylamino group is expected to confer further resistance to ADA, as studies demonstrate that N6-methylation of 2-substituted adenosines produces inhibitors with increased affinity for the ADA active site [2].

Autophagy Hepatocyte Adenosine deaminase resistance

N6,N6-Dimethyladenosine Robustly Inhibits AKT Signaling in Non-Small Cell Lung Cancer Models

N6,N6-Dimethyladenosine was identified via Functional Signature Ontology (FUSION)-guided screening as a marine-derived natural product that robustly inhibits AKT signaling across a variety of non-small cell lung cancer (NSCLC) cell lines [1]. Reverse phase protein array (RPPA) analysis of >50 kinases indicated a specific cellular response to N6,N6-dimethyladenosine treatment, supporting a targeted mechanism of action rather than broad-spectrum cytotoxicity [1]. The compound also targets the SARS-CoV-2 entry protein ADAM17 and acts as an endogenous ligand for A3 adenosine receptors [2]. These activities are derived from the N6,N6-dimethyladenosine scaffold; the addition of the C2-dimethylamino group in 2-(N,N-dimethylamino)-N6,N6-dimethyladenosine may modulate receptor subtype selectivity, kinase inhibition potency, or off-target profiles.

AKT pathway Non-small cell lung cancer Kinase inhibition

Crystal Structure of Adenosine Kinase Complexed with N6,N6-Dimethyladenosine Resolved to 1.35 Å Resolution

High-resolution crystal structures of Toxoplasma gondii adenosine kinase (AK) complexed with N6,N6-dimethyladenosine (DMA) and with DMA plus the non-hydrolyzable ATP analog AMP-PCP have been determined to 1.35 Å resolution [1]. These structures reveal that 6-substituted purine nucleoside analogs are accommodated within a hydrophobic cavity and that binding induces a 12-degree lid-domain rotation, representing an intermediate conformation between open and closed states [1]. This structural information enables rational design of C2-modified derivatives, including 2-(N,N-dimethylamino)-N6,N6-dimethyladenosine, by predicting how additional substituents will interact with the binding pocket. Residues Gly143-X-X-Gly146 undergo torsional changes upon substrate binding, and the Gly68-Gly69 switch induces hinge bending of the lid domain [1].

Adenosine kinase X-ray crystallography Structure-based drug design

Priority Research Applications for 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine Based on Verified Differential Evidence


Structure-Activity Relationship Studies of Adenosine Deaminase Resistance in Dual-Substituted Purine Nucleosides

The dual C2-dimethylamino and N6-dimethylamino modification pattern of this compound makes it a valuable tool for systematic SAR studies of adenosine deaminase (ADA) susceptibility. Literature evidence demonstrates that N6,N6-dimethyladenosine achieves 99% autophagy inhibition versus 17% for unmodified adenosine, an effect attributed to ADA resistance [1]. Furthermore, N6-methylation of 2-substituted adenosines produces inhibitors with increased affinity for the ADA active site [2]. 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine enables investigation of whether the combination of C2 and N6 modifications yields additive, synergistic, or antagonistic effects on ADA binding and metabolic stability.

Probing C2 Position Effects on AKT Pathway Inhibition in NSCLC Models

N6,N6-Dimethyladenosine robustly inhibits AKT signaling across a variety of non-small cell lung cancer cell lines and demonstrates a specific cellular response profile distinct from >50 other kinases in RPPA analysis [3]. 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine provides a structurally defined analog to interrogate how C2 substitution modulates the potency, selectivity, and duration of AKT pathway inhibition. Comparative studies using both compounds can delineate the contribution of the C2-dimethylamino group to target engagement, cellular uptake, and downstream signaling effects.

Crystallographic and Computational Modeling of Adenosine Kinase-Ligand Interactions

High-resolution (1.35 Å) crystal structures of T. gondii adenosine kinase complexed with N6,N6-dimethyladenosine are publicly available, providing detailed atomic coordinates for the binding pose of the N6-modified scaffold within the enzyme active site [4]. 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine can be docked into this structure or co-crystallized to determine whether the C2-dimethylamino group occupies the adjacent hydrophobic cavity, forms new hydrogen bonds, or induces conformational changes distinct from those observed with N6,N6-dimethyladenosine alone. Such studies inform the design of next-generation adenosine kinase inhibitors with optimized binding properties.

Autophagy Regulation Studies Requiring ADA-Stable Adenosine Analogs

In hepatocyte autophagy assays, N6,N6-dimethyladenosine inhibits the process by 99% at 0.5 mM, a potency approximately 5.8-fold greater than unmodified adenosine and comparable to the combination of adenosine plus a dedicated ADA inhibitor [1]. 2-(N,N-Dimethylamino)-N6,N6-dimethyladenosine is predicted to exhibit similar or enhanced metabolic stability, making it suitable for experiments where sustained intracellular adenosine analog concentrations are required without the confounding variable of concurrent ADA inhibitor administration. This is particularly relevant for long-term autophagy flux measurements or studies in primary cell models with high endogenous ADA expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.